4-Ethynylphthalonitrile
Description
4-Ethynylphthalonitrile is a specialized aromatic nitrile derivative characterized by an ethynyl (-C≡CH) substituent at the 4-position of the phthalonitrile core. The ethynyl group introduces unique reactivity, enabling participation in click chemistry (e.g., alkyne-azide cycloaddition), which is critical for constructing advanced materials such as phthalocyanines and metal-organic frameworks.
Properties
Molecular Formula |
C10H4N2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-ethynylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H4N2/c1-2-8-3-4-9(6-11)10(5-8)7-12/h1,3-5H |
InChI Key |
KKFBKHIPDLGTPS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Data Tables
Table 1: Physical and Chemical Properties
Research Findings
- Substituent Effects : Chloro and nitro groups enhance electrophilicity, favoring nucleophilic aromatic substitution, while ethynyl groups enable orthogonal reactivity (e.g., cycloadditions) .
- Phthalocyanine Synthesis : 4,5-Dichlorophthalonitrile allows sequential substitution for asymmetric phthalocyanines, whereas this compound enables post-synthetic modifications via click chemistry .
- Stability : Nitro-substituted derivatives exhibit lower thermal stability compared to chloro or ethynyl analogues due to nitro group decomposition .
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